trans-4-(Dimethylamino)cyclohexanecarboxylic acid
Overview
Description
trans-4-(Dimethylamino)cyclohexanecarboxylic acid: is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.
Mechanism of Action
Target of Action
The primary target of “trans-4-(Dimethylamino)cyclohexanecarboxylic acid” is plasminogen . Plasminogen is a protein that plays a crucial role in fibrinolysis, the process that breaks down fibrin clots.
Mode of Action
This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by acting as a lysine analogue, which allows it to bind to the lysine binding sites in plasminogen . This prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots. This results in the stabilization of fibrin clots and a reduction in bleeding.
Pharmacokinetics
Its solubility in water (167 mg/ml) and ethanol (<1mg/ml at 25°c) suggests that it may have good bioavailability
Result of Action
The primary result of the action of “this compound” is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in various hemorrhagic diseases and in situations where there is abnormal bleeding during operations .
Biochemical Analysis
Biochemical Properties
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit plasmin-induced fibrinolysis, which is a process that breaks down blood clots . This interaction is significant in the context of hemorrhagic diseases and abnormal bleeding during operations. The compound acts as a lysine analogue, which allows it to bind to plasminogen, thereby inhibiting its activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting plasmin-induced fibrinolysis, it can prevent the breakdown of fibrin clots, thereby stabilizing the extracellular matrix and influencing cell migration and wound healing processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to plasminogen, inhibiting its conversion to plasmin, an enzyme responsible for fibrinolysis . This inhibition prevents the degradation of fibrin clots, which is crucial in controlling bleeding. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of fibrinolytic enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of fibrinolysis, which may have implications for chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, toxic effects such as impaired wound healing and potential organ damage have been observed . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, affecting the metabolic flux of fibrin degradation products . The compound’s role as a lysine analogue allows it to compete with lysine for binding sites on plasminogen, thereby modulating the activity of the fibrinolytic system.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, the compound may accumulate in areas with high fibrin deposition, such as wound sites, where it can exert its antifibrinolytic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where it can interact with its target biomolecules. For instance, it may localize to the extracellular matrix or the cell membrane, where it can inhibit plasminogen activation and prevent fibrinolysis .
Preparation Methods
The preparation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves several synthetic routes and reaction conditions. One common method is the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . This process can be performed in a one-pot manner with a trans ratio of more than 75%, making it suitable for industrial applications .
Chemical Reactions Analysis
trans-4-(Dimethylamino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-4-(Dimethylamino)cyclohexanecarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the binding sites in plasminogen and other proteins . In industry, it is used in the synthesis of active pharmaceutical ingredients and other useful chemical compounds .
Comparison with Similar Compounds
Biological Activity
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid (TDMCA) is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is primarily recognized for its role as an antifibrinolytic agent , inhibiting the breakdown of fibrin in blood clots, thus preventing excessive bleeding during surgical procedures or trauma. This article explores its biological activity, mechanisms of action, and relevant research findings.
TDMCA primarily targets plasminogen , inhibiting its conversion to plasmin, the enzyme responsible for fibrinolysis. This inhibition stabilizes fibrin clots and influences various cellular processes, including:
- Cell Signaling : Affects pathways related to wound healing and tissue repair.
- Gene Expression : Modulates genes involved in cellular responses to injury.
- Cellular Metabolism : Influences metabolic pathways that are critical during healing processes.
The compound's interaction with plasminogen leads to significant effects on cell migration and extracellular matrix stabilization, making it essential in contexts requiring clot preservation.
Pharmacokinetics
TDMCA exhibits favorable pharmacokinetic properties:
- Solubility : Water solubility is approximately 167 mg/ml, indicating good bioavailability.
- Distribution : It tends to accumulate in areas with high fibrin deposition, such as wound sites, where it exerts its antifibrinolytic effects.
The biochemical properties of TDMCA include:
- Inhibition of Fibrinolysis : By binding to plasminogen, TDMCA prevents its activation and subsequent fibrinolysis.
- Cellular Effects : Influences various types of cells by affecting their signaling pathways and metabolism.
Comparative Analysis with Similar Compounds
TDMCA shares structural similarities with other compounds known for antifibrinolytic properties. Below is a comparison table highlighting these compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Contains an amino group instead of dimethylamino group | Lacks methyl groups affecting biological activity |
Trans-4-Methyl-1-cyclohexanecarboxylic acid | Has a methyl group instead of dimethylamino group | Different biological interactions due to lack of nitrogen functionality |
Tranexamic acid | Similar antifibrinolytic properties | Clinically used for bleeding disorders; different structural modifications |
Case Studies and Research Findings
Several studies have investigated the biological activity and efficacy of TDMCA:
- Antifibrinolytic Efficacy : Research indicates that TDMCA significantly reduces blood loss in surgical settings by stabilizing clots. Its mechanism was elucidated through in vitro studies demonstrating its effect on plasminogen activation.
- Wound Healing Studies : In animal models, TDMCA was shown to enhance wound healing by promoting fibrin stabilization at the injury site, facilitating cellular migration and proliferation necessary for tissue repair.
- Cellular Interaction Studies : Molecular docking studies indicated strong binding affinity between TDMCA and plasminogen, suggesting its potential utility in therapeutic applications where clot stability is critical.
Properties
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZTWPXWNPFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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